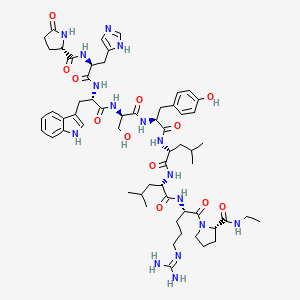

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH

Overview

Description

Unusual Anti-Reproductive Properties

The analog known as [D-Leu6,des-Gly-NH2(10)]-LHRH ethylamide has been studied for its effects on male rats' reproductive systems. When administered in nanogram quantities twice daily for 40 days, it significantly increased serum luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. Despite this increase, the analog suppressed the weights of accessory sex organs and decreased plasma and testicular testosterone concentrations. Interestingly, it did not affect body, pituitary, or testis weights, nor did it alter spermatogenesis or the morphology or density of Leydig cells. This suggests that the analog may have a direct effect on the testes, which warrants further investigation .

Synthesis and Biological Properties

The synthesis of [D-Ala6, des-Gly-NH2(10)]-LH-RH ethylamide, a nonapeptide analog of luteinizing hormone-releasing hormone (LH-RH), was achieved using solid-phase methodology. This analog demonstrated significantly enhanced LH- and FSH-releasing activity in vivo, being many times more potent than the naturally occurring hormone. Specifically, in immature male rats, the analog showed an LH-releasing activity of 1600% and FSH-releasing activity of 1200% compared to LH-RH. These findings indicate a substantial increase in potency, which could have implications for therapeutic applications where modulation of LH and FSH is desired .

Pituitary-Gonadal Response in Normal Men

The LHRH analog D-Ser(TBU)6-Des Gly10-LHRH-ethylamide was administered subcutaneously to five normal male volunteers to study its dose-response characteristics. The analog's relative potency was found to be approximately sixty times (FSH) and forty times (LH) that of the parent peptide. Notably, the increased potency and duration of action of the analog led to an enhanced biological effect in terms of testosterone release. The prolonged duration of action suggests the feasibility of a single daily dosage regime. However, further chronic studies are recommended to determine the optimal dosage schedules in normal volunteers .

Scientific Research Applications

1. In Vitro Digestion and Human Food Safety

Luteinizing hormone releasing hormone analog (LHRHa), including variations like (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH, is used for induced spawning of fish. Research on its stability under simulated human gastric conditions indicated that LHRHa would be completely digested in the human stomach, posing no risk in human food consumption. This supports the safety of LHRHa in aquaculture practices (Su et al., 2016).

2. Binding and Internalization in Pituitary Cells

Studies on iodinated LHRH analogs, including forms of (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH, demonstrated their competitive uptake in pituitary tissues of rats. This suggests a mechanism where labeled and unlabeled hormones compete for specific receptor sites in the pituitary (Reeves et al., 1977).

3. Progesterone Secretion Inhibition in Monkeys

Research on Macaca fascicularis monkeys revealed that certain LHRH agonists, including [D-Ser(TBU)6,des-Gly-NH2(10)]LHRH ethylamide, can significantly decrease plasma progesterone levels when administered during specific menstrual cycle phases. This showcases potential applications in studying luteal function inhibition (Raynaud et al., 1980).

4. Impact on Testicular Gonadotrophin Receptors and Spermatogenesis

Treatment with (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH and its agonists in male rats led to a significant reduction in testicular LH and prolactin receptor levels, accompanied by decreased plasma testosterone levels and testis weight. This suggests a direct impact on spermatogenesis and reproductive function (Labrie et al., 1978).

5. Inhibition at LHRH Receptor Sites

Modifications of LHRH analogs, including those similar to (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH, have been studied for their potential as active-site-directed irreversible inhibitors. This research enhances understanding of LHRH analogs as both agonists and antagonists at receptor sites (Bowers et al., 1974).

properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45-,46-,47+,48-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIJNRVAKGFPGQ-WQVASJQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N16O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1209.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)